molecular formula C17H18F3N3OS B2618648 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide CAS No. 1396866-87-7

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide

Cat. No.: B2618648
CAS No.: 1396866-87-7
M. Wt: 369.41
InChI Key: RBQFMUIDLKUCEI-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule is structurally characterized by a tetrahydroquinazoline core, a privileged scaffold in medicinal chemistry, which is functionalized with a 2-thiophene ring and a trifluoromethyl group. These features are strategically incorporated to enhance the molecule's potential for interacting with biological targets; the electron-rich thiophene can improve binding affinity, while the trifluoromethyl group often increases metabolic stability and lipophilicity . The compound is presented as a valuable building block or intermediate for researchers investigating new chemical entities. The core structure of this compound suggests broad applicability in several research domains. In medicinal chemistry, the tetrahydroquinazoline scaffold is frequently explored for its bioactive properties . Furthermore, heterocyclic compounds containing nitrogen and sulfur atoms, such as the quinazoline and thiophene motifs present in this molecule, are a significant area of focus in the search for novel antiviral agents . Researchers can utilize this reagent as a key intermediate in the synthesis of more complex molecules or as a probe to study structure-activity relationships (SAR) in various biochemical assays. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c18-17(19,20)16-12-5-1-2-6-13(12)22-14(23-16)7-8-21-15(24)10-11-4-3-9-25-11/h3-4,9H,1-2,5-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQFMUIDLKUCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized via the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The quinazoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the quinazoline ring can yield tetrahydroquinazoline derivatives .

Scientific Research Applications

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with electron-rich or electron-deficient sites in biological molecules, while the quinazoline derivative may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Tetrahydroquinazoline Derivatives

  • BG15170 (1-(4-methylphenyl)-5-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}pyrrolidine-3-carboxamide): Shares the 4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline core but replaces the thiophen-2-yl acetamide with a pyrrolidine carboxamide. Molecular weight: 446.47 g/mol.

2.1.2. Triazinoquinazoline Derivatives

  • Compound 4.8 (N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide): Features a triazinoquinazoline core instead of tetrahydroquinazoline. Substituents: Phenyl at position 3 and a butyl-thiadiazole-acetamide side chain. Melting point: 266–270°C, indicating high thermal stability. The triazinoquinazoline core introduces additional hydrogen-bonding sites but reduces conformational flexibility compared to the tetrahydroquinazoline analog .
Acetamide-Linked Heterocyclic Compounds

2.2.1. Quinazolinone Derivatives ()

  • Compound 5 (2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide): Substituted with a sulfamoylphenyl group on the quinazolinone core. Melting point: 269.0°C.

Thiazole-Linked Acetamides ()

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Replaces the tetrahydroquinazoline core with a dichlorophenyl-thiazole system. Crystal structure analysis reveals a twisted conformation (61.8° between dichlorophenyl and thiazole planes), which may influence binding geometry.
Substituent Effects
Substituent Impact on Properties Example Compound
Trifluoromethyl Enhances lipophilicity, metabolic stability, and electron-withdrawing effects. Target Compound
Sulfamoyl Increases polarity and hydrogen-bonding capacity. Compound 5
Thiophene Moderates electronic properties and participates in π-π interactions. Target Compound
Thiazole Introduces basicity and hydrogen-bonding potential.

Research Implications

  • Trifluoromethyl vs. Sulfamoyl : The choice between these groups depends on desired pharmacokinetics—trifluoromethyl for blood-brain barrier penetration vs. sulfamoyl for aqueous solubility .
  • Thiophene vs. Thiazole : Thiophene’s lower basicity may reduce off-target interactions compared to thiazole-containing analogs .

Biological Activity

The compound 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}F3_3N3_3OS
  • Molecular Weight : 351.36 g/mol
  • Structural Features :
    • Contains a thiophene ring, which is known for its electron-rich properties.
    • The trifluoromethyl group contributes to lipophilicity and enhances biological activity.
    • The tetrahydroquinazoline moiety is associated with various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinazoline derivatives. For instance, quinazoline derivatives have demonstrated significant inhibition of cancer cell proliferation through various mechanisms including the modulation of signaling pathways such as NF-kB and COX-2 inhibition .

Table 1: Summary of Anticancer Studies

StudyCompoundCancer TypeMechanism of ActionFindings
Quinazoline DerivativeBreast CancerCOX-2 InhibitionSignificant reduction in tumor growth
Novel QuinazolineLung CancerNF-kB Pathway ModulationInduced apoptosis in cancer cells

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Quinazoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study:
A study evaluating a related quinazoline derivative reported a reduction in LPS-induced NO production in RAW 264.7 macrophages, indicating anti-inflammatory properties. The compound exhibited a potency comparable to established anti-inflammatory drugs .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes :
    • The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
    • Targeting COX-2 and iNOS pathways can lead to decreased inflammatory responses.
  • Modulation of Signaling Pathways :
    • The trifluoromethyl group enhances interaction with cellular targets, potentially modulating signaling pathways related to cell survival and apoptosis.
  • Interaction with Receptors :
    • Potential interactions with specific receptors involved in cancer signaling could enhance therapeutic efficacy.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Suggested areas for future study include:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.
  • Exploration of combination therapies with existing anticancer agents.

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